molecular formula C16H15N5O B1667529 2-Naphthalenecarboxamide, N-(aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)- CAS No. 917909-71-8

2-Naphthalenecarboxamide, N-(aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)-

Cat. No. B1667529
M. Wt: 293.32 g/mol
InChI Key: WVROWPPEIMRGAB-UHFFFAOYSA-N
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Description

BIT-225 is a NCp7 zinc finger inhibitor potentially for the treatment of HCV infection and HIV infection. BIT225 inhibits HIV-1 replication in myeloid dendritic cells. BIT225, inhibits bovine viral diarrhea virus in vitro and shows synergism with recombinant interferon-alpha-2b and nucleoside analogues. BIT225 against HIV-1 release from human macrophages.

Scientific Research Applications

1. Application in Mannich Reaction

G. Roman (2018) explored the use of 2-naphthalenecarboxamide derivatives in the Mannich reaction, which is a significant method in organic synthesis. The study synthesized novel 2-naphthol-pyrazole conjugates and examined their aminomethylation, indicating the potential of these compounds in complex chemical reactions (Roman, 2018).

2. Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase

In 2022, Luka Vah et al. conducted a study on the synthesis of various 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates. These compounds showed promise as inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase, a key enzyme in the survival and proliferation of the malaria parasite (Vah et al., 2022).

3. Interaction with the CB1 Cannabinoid Receptor

J. Shim et al. (2002) explored the molecular interaction of a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with the CB1 cannabinoid receptor. Their research contributes to understanding the steric binding interactions and potential applications of similar compounds in receptor-based studies (Shim et al., 2002).

4. Ni(II) Complexes with Schiff Base Ligands

Hui Yu et al. (2017) investigated Ni(II) complexes with ligands related to 2-naphthalenecarboxamide. These complexes were analyzed for DNA/protein interaction and cytotoxicity, showing the relevance of these compounds in biological studies and potential therapeutic applications (Yu et al., 2017).

5. Synthesis of Novel Pyranopyrazoles

A. Al-Amiery et al. (2012) synthesized a series of novel pyranopyrazoles, providing insights into the chemical properties and potential applications of naphthalenecarboxamide derivatives in the synthesis of complex organic compounds (Al-Amiery et al., 2012).

properties

IUPAC Name

N-(diaminomethylidene)-5-(1-methylpyrazol-4-yl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-21-9-12(8-19-21)13-4-2-3-10-7-11(5-6-14(10)13)15(22)20-16(17)18/h2-9H,1H3,(H4,17,18,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVROWPPEIMRGAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=CC3=C2C=CC(=C3)C(=O)N=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401031931
Record name BIT225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Naphthalenecarboxamide, N-(aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)-

CAS RN

917909-71-8
Record name N-(Aminoiminomethyl)-5-(1-methyl-1H-pyrazol-4-yl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=917909-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BIT-225
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917909718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIT225
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401031931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BIT-225
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M9C27TI12U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Vivanco-Lira, JR Nieto-Saucedo - arXiv preprint arXiv:2102.03876, 2021 - arxiv.org
Introduction. Can the infection due to the human immunodeficiency virus type 1 induce a change in the differentiation status or process in T cells?. Methods. We will consider two …
Number of citations: 1 arxiv.org

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